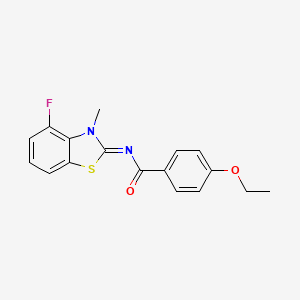

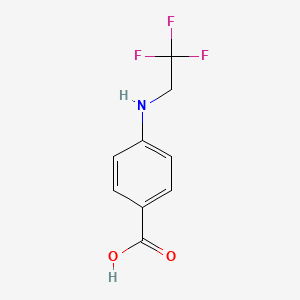

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Research has demonstrated the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as effective corrosion inhibitors. A study by Verma et al. (2015) explored these derivatives for their corrosion inhibition properties on mild steel in 1 M HCl. Among the compounds tested, one exhibited an impressive inhibition efficiency of 97.83% at 100 mg/L concentration. The study employed weight loss and electrochemical techniques for evaluation. Scanning electron microscopy (SEM) and dispersive X-ray spectroscopy (EDX) examinations confirmed the presence of these compounds on the mild steel surface, indicating their protective layer formation against corrosion. The adsorption of these inhibitors followed the Langmuir adsorption isotherm, suggesting a strong and uniform adsorption on the metal surface Verma, Quraishi, & Singh, 2015.

Organic Synthesis

In organic chemistry, 2-aminobenzene-1,3-dicarbonitriles serve as pivotal intermediates in synthesizing various compounds. Rao et al. (2014) developed a novel synthesis method for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles starting from p-aminobenzonitrile. This method involves several key steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination, yielding good outcomes. Such synthetic pathways are crucial for producing biologically potent tetrazole derivatives, which have applications in pharmaceuticals and agrochemicals Rao, Gopal Rao, & Prasanna, 2014.

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-aminoethyl)-2-methylbenzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-8-2-3-9(4-5-11)6-10(8)7-12;/h2-3,6H,4-5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHJHEPPLVYUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCN)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-2-methylbenzonitrile;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((2-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2719507.png)

![N-[[4-butyl-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2719514.png)

![2-Chloro-N-methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]acetamide](/img/structure/B2719516.png)

![N-(4-chlorophenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2719519.png)

![tert-butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2719520.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719525.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)